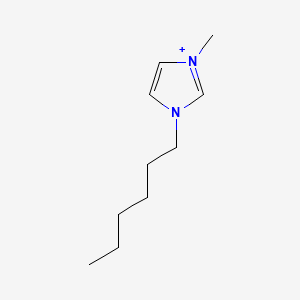

1-Hexyl-3-methylimidazolium

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2/c1-3-4-5-6-7-12-9-8-11(2)10-12/h8-10H,3-7H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEJOWGVUQQIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048066 | |

| Record name | 3-Hexyl-1-methylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-82-9 | |

| Record name | 1-Hexyl-3-methylimidazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85100-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyl-1-methylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexyl-1-methyl-1H-imidazolium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y87R8T6AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Hexyl-3-methylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium chloride, often abbreviated as [HMIM]Cl, is an ionic liquid that has garnered significant interest across various scientific disciplines, including organic synthesis, electrochemistry, and materials science. Its unique set of physical properties, such as its thermal stability, negligible vapor pressure, and tunable solubility, make it a versatile solvent and catalyst. This technical guide provides a comprehensive overview of the core physical properties of [HMIM]Cl, detailing experimental methodologies for their determination and presenting quantitative data in a clear, comparative format. This document is intended to serve as a valuable resource for researchers and professionals working with or considering the use of this ionic liquid in their applications.

Core Physical Properties

The physical characteristics of this compound chloride are crucial for its application in various fields. Below is a summary of its key physical properties, compiled from various sources. It is important to note that variations in reported values can occur due to differences in purity, water content, and measurement techniques.

Data Presentation

| Physical Property | Value | Temperature (°C) | Pressure (atm) |

| Molecular Weight | 202.72 g/mol | - | - |

| Melting Point | -85 to -3 °C | - | 1 |

| Boiling Point | > 350 °C (decomposes) | - | 1 |

| Decomposition Temperature | ~253 °C | - | 1 |

| Density | 1.03 - 1.05 g/cm³ | 20 - 26 | 1 |

| Viscosity | 716 - 3302 cP | 25 - 35 | 1 |

| Refractive Index | 1.435 - 1.518 | 20 | 1 |

| Surface Tension | Data not consistently available | - | - |

| Solubility | Soluble in methanol and dichloromethane; Insoluble in water. | Room Temperature | 1 |

Experimental Protocols

Accurate determination of the physical properties of ionic liquids is paramount for their effective application. The following section outlines the detailed methodologies for key experiments.

Synthesis of this compound chloride

The synthesis of [HMIM]Cl is typically achieved through the quaternization of 1-methylimidazole with 1-chlorohexane.

Materials:

-

1-methylimidazole (distilled from KOH)

-

1-chlorohexane (distilled from P₂O₅)

-

Dry ethyl acetate

-

Toluene

Procedure:

-

A two-necked round-bottom flask is charged with 1-methylimidazole and dry ethyl acetate under a nitrogen atmosphere and cooled in an ice bath.

-

1-chlorohexane is added dropwise to the stirred solution.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The mixture is then heated to 60-70°C for an extended period (e.g., 11 days) to ensure complete reaction.

-

After cooling to room temperature, the upper layer is decanted.

-

The lower, viscous layer containing the product is washed with toluene to remove any unreacted 1-chlorohexane.

-

The solvent is removed, and the product is dried under high vacuum at 50°C to yield the final product as a clear, colorless, viscous oil.[1]

Density Measurement (Vibrating Tube Densitometry)

The density of ionic liquids is commonly measured using a vibrating tube densitometer.

Apparatus:

-

Vibrating tube densitometer (e.g., Anton Paar DSA series)

Procedure:

-

Calibrate the instrument with reference fluids of known density, such as dry air and ultrapure water, at the desired measurement temperature.

-

Inject the [HMIM]Cl sample into the oscillating U-tube, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate to the set temperature.

-

The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Record the density reading. It is important to consider viscosity-induced corrections, especially for highly viscous ionic liquids, as this can affect the accuracy of the measurement.[2]

Viscosity Measurement (Rotational Rheometry)

A rotational rheometer is a versatile instrument for measuring the viscosity of ionic liquids over a range of shear rates and temperatures.

Apparatus:

-

Strain-controlled rotational rheometer (e.g., TA Instruments ARES-G2) with a cone and plate or parallel plate geometry.

-

Peltier temperature control system.

Procedure:

-

Set the desired temperature for the measurement and allow the instrument to equilibrate.

-

Place a small amount of the [HMIM]Cl sample onto the lower plate of the rheometer.

-

Lower the upper geometry to the specified gap distance, ensuring the sample fills the gap completely and any excess is trimmed.

-

To prevent moisture absorption, which can significantly affect viscosity, a solvent trap can be used.

-

Perform a shear rate sweep, typically from a low to a high shear rate (e.g., 0.1 to 1000 s⁻¹), to determine the viscosity profile.

-

Record the viscosity as a function of the shear rate. For many ionic liquids, the viscosity is Newtonian, meaning it is independent of the shear rate.[3]

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability and decomposition temperature of ionic liquids.

Apparatus:

-

Thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA)

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of [HMIM]Cl into a TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere, typically an inert gas like nitrogen, at a constant heating rate (e.g., 10 °C/min).

-

The instrument records the mass of the sample as a function of temperature.

-

The decomposition temperature is typically reported as the onset temperature (T_onset), where a significant mass loss begins.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property that can be quickly measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Monochromatic light source (e.g., sodium D-line at 589 nm)

-

Temperature-controlled water bath

Procedure:

-

Calibrate the refractometer using a standard with a known refractive index, such as distilled water.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the [HMIM]Cl sample onto the measuring prism.

-

Close the prisms to spread the liquid into a thin film.

-

Circulate water from the temperature-controlled bath through the refractometer to maintain a constant sample temperature.

-

While looking through the eyepiece, adjust the instrument to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index directly from the instrument's scale.[4][5]

Surface Tension Measurement (Pendant Drop Method)

The pendant drop method is an optical technique used to determine the surface tension of liquids.

Apparatus:

-

Pendant drop tensiometer with a high-resolution camera

-

Syringe with a needle of known diameter

Procedure:

-

A small drop of [HMIM]Cl is formed at the tip of a vertically oriented needle.

-

The shape of the hanging drop is determined by the balance between surface tension and gravity.

-

The camera captures an image of the drop profile.

-

Software analyzes the shape of the drop and fits it to the Young-Laplace equation.

-

From the shape analysis, the surface tension is calculated. The density of the liquid is a required parameter for this calculation.[1][6]

Mandatory Visualizations

Synthesis Workflow of this compound chloride

Caption: Synthesis workflow for this compound chloride.

Physicochemical Characterization Workflow for an Ionic Liquid

Caption: General workflow for physicochemical characterization of an ionic liquid.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. Virtual Labs [mp-amrt.vlabs.ac.in]

- 6. biolinscientific.com [biolinscientific.com]

An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium Hexafluorophosphate

CAS Number: 304680-35-1

This technical guide provides a comprehensive overview of 1-Hexyl-3-methylimidazolium hexafluorophosphate, a room-temperature ionic liquid (RTIL) with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications.

Core Data and Properties

This compound hexafluorophosphate, often abbreviated as [HMIM][PF6], is a hydrophobic ionic liquid known for its high thermal stability, wide electrochemical window, and utility as a solvent in various chemical processes.[1][2]

Table 1: General and Chemical Information

| Property | Value | Reference |

| CAS Number | 304680-35-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₉F₆N₂P | [1][2][4][5][6] |

| Molecular Weight | 312.24 g/mol | [1][2][4][5] |

| IUPAC Name | 1-hexyl-3-methyl-1H-imidazol-3-ium;hexafluoro-λ⁵-phosphanuide | [6] |

| Synonyms | HMIMPF6, C1C6Im PF6 | [1][2][7] |

| Appearance | Clear, colorless to light yellow/orange liquid | [2][3] |

Table 2: Physical and Thermal Properties

| Property | Value | Conditions | Reference |

| Melting Point | -61 °C | - | [7][8] |

| Density | 1.30 g/cm³ | 23 °C | [7][8] |

| Viscosity | 465 cP | 25 °C | [7][8] |

| Conductivity | 0.80 mS/cm | 30 °C | [3][7][8] |

| Refractive Index | 1.4170 to 1.4200 | 20°C, 589 nm | [1][6] |

| Electrochemical Window | 5.5 V | - | [1] |

Table 3: Purity and Analytical Data

| Analysis Method | Purity | Reference |

| HPLC | ≥97.0% - >99% | [1][2][5] |

| NMR | ≥98.5% | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound Hexafluorophosphate

This protocol describes two common methods for the synthesis of [HMIM][PF6]: a conventional heating method and a microwave-assisted method.

A. Conventional Synthesis via Anion Exchange

-

Step 1: Quaternization. In a 1L Schlenk flask, combine 1-chlorohexane (1.08 mol) and N-methylimidazole (2.16 mol).

-

Step 2: Anion Exchange. Add sodium hexafluorophosphate (1.62 mol) to the mixture.

-

Step 3: Reaction. Stir the reaction mixture continuously at 70 °C for 2 weeks.

-

Step 4: Isolation. Upon completion, a white solid will have formed. Filter the product through protective gas glassware. Two liquid phases will be present; separate them using a separatory funnel.

-

Step 5: Purification. Collect the lower, yellow phase and dry it overnight at 60 °C under high vacuum to yield the final product.[3]

B. Microwave-Assisted Synthesis

-

Step 1: Synthesis of Intermediate. Synthesize the intermediate this compound bromide ([HMIM]Br) from N-methylimidazole and 1-hexylbromide under microwave radiation. This method significantly reduces the reaction time compared to conventional heating.[9]

-

Step 2: Anion Exchange. Prepare this compound hexafluorophosphate ([HMIM]PF6) by anion exchange using the synthesized [HMIM]Br and potassium hexafluorophosphate (KPF6).[9]

-

Step 3: Characterization. Confirm the structure of the synthesized product using FT-IR, ¹H NMR, and ¹³C NMR. Determine the purity using high-performance liquid chromatography (HPLC).[9]

Protocol 2: Measurement of Thermophysical Properties

The following protocols are based on methods used to determine the key physical properties of ionic liquids.

-

Density Measurement:

-

Use a calibrated apparatus, such as a glass pycnometer.

-

Maintain the sample at a constant temperature using a thermostatted bath.

-

The overall precision in experimental density measurements can be better than ±2 x 10⁻⁵ g cm⁻³.[10]

-

-

Viscosity Measurement:

-

Employ a cone and plate viscometer (e.g., Brookfield CAP 2000) with accurate temperature control (±0.2 °C).

-

Calibrate the viscometer frequently with standard calibration fluids.

-

Alternatively, a rolling ball viscometer can be used for measurements under high pressure.[11] The sample should be degassed and dried under vacuum prior to measurement.[11]

-

-

Surface Tension Measurement:

-

Use a spinning drop video tensiometer with precise temperature control (±0.03 °C).

-

Measure the surface tension across a range of relevant temperatures.[10]

-

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound hexafluorophosphate.

Caption: Synthesis pathway of this compound hexafluorophosphate.

Caption: Workflow for analyte extraction using in situ formed [HMIM][PF6].

Key Applications in Research and Development

This compound hexafluorophosphate is a versatile compound with a growing number of applications.

-

Green Chemistry: Due to its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds, [HMIM][PF6] is an attractive green solvent alternative to volatile organic compounds (VOCs).[12] Its stability allows for potential recycling and reuse, further enhancing its environmental credentials.[12]

-

Electrochemistry: It serves as an efficient solvent and electrolyte in electrochemical systems, including batteries and supercapacitors.[2] Its wide electrochemical window is particularly valuable for these applications.[1]

-

Separation Processes and Extraction: [HMIM][PF6] is employed in liquid-liquid extraction and microextraction techniques. It can be used as a chelate extraction solvent for divalent metal cations and for the extraction of organic compounds like acetone from aqueous solutions.[3][13] A notable application is in dispersive liquid-liquid microextraction (DLLME), where it can be formed in situ to extract trace analytes such as palladium from water samples.[14]

-

Organic Synthesis: This ionic liquid is used as a solvent and catalyst in various organic reactions, such as Friedel-Crafts alkylations.[1][4] Its unique solubility profile can lead to improved reaction rates and higher product yields.[12]

-

Biotechnology and Drug Development: In biotechnology, it is used for the extraction and purification of biomolecules, potentially improving yields and purity.[2] Its properties are also relevant in material science for the development of advanced materials used in coatings and composites.[2]

Safety and Handling

-

Hazard Classifications: Irritating to eyes and skin.[1]

-

Precautionary Statements: Users should wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid contact with skin and eyes.[1]

-

Storage: Store in a cool, dry place. The recommended storage temperature is 2-8 °C.[2] It is important to note that the hexafluorophosphate anion can slowly decompose in the presence of water.[7]

-

Combustibility: Classified as a combustible liquid.[1]

References

- 1. This compound hexafluorophosphate = 97.0 HPLC 304680-35-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound hexafluorophosphate | 304680-35-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. iolitec.de [iolitec.de]

- 6. This compound hexafluorophosphate, 99% 100 g | Buy Online [thermofisher.com]

- 7. roco.global [roco.global]

- 8. This compound hexafluorophosphate, >99% | IoLiTec [iolitec.de]

- 9. researchgate.net [researchgate.net]

- 10. edcc.com.cn [edcc.com.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Electrochemical Window of [HMIM][PF6]

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-hexyl-3-methylimidazolium hexafluorophosphate ([HMIM][PF6]). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual diagrams to facilitate a thorough understanding of this critical electrochemical property.

The electrochemical stability window (ESW) is a crucial parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction.[1] For ionic liquids, this window is a key determinant of their suitability for various electrochemical applications, including batteries, capacitors, and sensors.

Data Presentation: Electrochemical Window of Imidazolium-Based Hexafluorophosphate Ionic Liquids

| Ionic Liquid | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Working Electrode | Reference Electrode | Source |

| [BMIM][PF6] | ~2.2 | ~-1.8 | ~4.0 | Not Specified | Not Specified | [1] (from manufacturer) |

| [BMIM][PF6] | Not Specified | Not Specified | ~4.5 | Platinum or Hanging Mercury Drop | Silver (quasi-reference) | [4] |

Note: The values presented are subject to variations based on experimental conditions such as the purity of the ionic liquid (especially water content), the type of working and reference electrodes used, the scan rate, and the cutoff current density chosen to define the limits.[5][6][7]

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

The electrochemical window of an ionic liquid is typically determined using cyclic voltammetry (CV).[8] This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are identified as the points where a significant increase in current is observed, indicating the onset of the electrolyte's decomposition.

1. Materials and Equipment:

-

Ionic Liquid: High-purity [HMIM][PF6] (moisture content should be minimized by drying under vacuum).

-

Electrochemical Cell: A three-electrode cell suitable for small volumes of electrolyte.

-

Working Electrode (WE): An inert electrode such as a glassy carbon (GC) or platinum (Pt) disk electrode.[9] The surface should be polished to a mirror finish before each experiment.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) electrode, or a quasi-reference electrode like a silver or platinum wire.[9][10] The potential of a quasi-reference electrode should be calibrated against a standard redox couple like ferrocene/ferrocenium (Fc/Fc+).

-

Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the working electrode.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Inert Atmosphere: A glove box or Schlenk line to handle the hygroscopic ionic liquid and prevent contamination from air and moisture.

2. Procedure:

-

Preparation:

-

Thoroughly clean and dry all components of the electrochemical cell.

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol, and finally drying under vacuum.

-

Assemble the three-electrode cell inside an inert atmosphere glovebox.

-

Add a sufficient amount of the dried [HMIM][PF6] to the cell to ensure proper immersion of the electrodes.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the initial potential to the open-circuit potential (OCP) of the system.

-

Define the potential scan range. For a wide-window ionic liquid, a preliminary scan might be from +3.0 V to -3.0 V vs. the reference electrode.

-

Set the scan rate, typically in the range of 10-100 mV/s.[8]

-

Initiate the cyclic voltammogram, scanning first towards the anodic limit and then reversing the scan towards the cathodic limit, and finally returning to the initial potential.

-

Record several cycles to ensure the stability of the voltammogram.

-

-

Data Analysis:

-

Plot the measured current versus the applied potential.

-

Determine the anodic and cathodic limits by identifying the potentials at which the current starts to increase significantly. A common method is to define a cutoff current density (e.g., 0.1 to 1.0 mA/cm²).[1][7]

-

The electrochemical window is the difference between the anodic and cathodic potential limits.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the electrochemical window.

Factors Influencing the Electrochemical Window

Caption: Key factors that influence the measured electrochemical window.

Discussion and Core Concepts

The electrochemical stability of [HMIM][PF6] is dictated by the redox properties of its constituent ions. The cathodic limit is determined by the reduction of the this compound cation. The presence of an acidic proton at the C2 position of the imidazolium ring can make it susceptible to reduction.[11][12] The anodic limit is governed by the oxidation of the hexafluorophosphate anion.[2]

It is crucial to acknowledge that impurities, particularly water, can significantly reduce the effective electrochemical window of [HMIM][PF6].[5][6][13] Water can be electrochemically decomposed, leading to hydrogen and oxygen evolution, which can mask the true electrochemical limits of the ionic liquid. Furthermore, the [PF6]⁻ anion can undergo hydrolysis in the presence of water, especially at elevated temperatures or under electrochemical stress, to form species like POF₃ and HF.[4]

The choice of the working electrode material can also influence the measured electrochemical window due to catalytic effects and differences in overpotential for the decomposition reactions.[9] Similarly, the scan rate and the subjective choice of the cutoff current density for defining the limits will impact the reported value.[7]

While specific electrochemical degradation pathways for [HMIM][PF6] at its potential limits are not extensively detailed in the literature, the degradation of imidazolium-based ionic liquids can proceed through various mechanisms, including cleavage of the alkyl chain and opening of the imidazolium ring.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reference potential calibration and voltammetry at macrodisk electrodes of metallocene derivatives in the ionic liquid [bmim][PF6] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-Based Ionic Liquids with Alkyl and Monomethoxypoly(ethylene glycol) Side Chains | Semantic Scholar [semanticscholar.org]

Solubility of [HMIM][Tf2N] in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HMIM][Tf2N]) in a range of common organic solvents. [HMIM][Tf2N] is an ionic liquid known for its high thermal stability, low volatility, and excellent solubility in various organic and some inorganic solvents.[1] This guide is designed to be a valuable resource for researchers and professionals working in areas such as catalysis, electrochemistry, green chemistry, and drug development, where understanding the solubility behavior of ionic liquids is crucial.

Quantitative Solubility Data

The solubility of [HMIM][Tf2N] in organic solvents is a critical parameter for its application in various chemical processes. The following tables summarize the available quantitative data, primarily focusing on liquid-liquid equilibrium (LLE) data, as complete miscibility is common with many polar organic solvents.

Liquid-Liquid Equilibrium (LLE) Data

Table 1: Liquid-Liquid Equilibrium of Ternary System: {Heptane (1) + Toluene (2) + [HMIM][Tf2N] (3)} at 313.2 K and atmospheric pressure. [2][3]

| Mole Fraction in Heptane-Rich Phase (x₁) | Mole Fraction in Heptane-Rich Phase (x₂) | Mole Fraction in [HMIM][Tf2N]-Rich Phase (x₁) | Mole Fraction in [HMIM][Tf2N]-Rich Phase (x₂) |

| 0.985 | 0.012 | 0.043 | 0.028 |

| 0.923 | 0.071 | 0.052 | 0.091 |

| 0.814 | 0.173 | 0.068 | 0.203 |

| 0.696 | 0.284 | 0.089 | 0.321 |

| 0.552 | 0.419 | 0.123 | 0.455 |

| 0.395 | 0.568 | 0.171 | 0.598 |

| 0.211 | 0.744 | 0.250 | 0.705 |

Table 2: Liquid-Liquid Equilibrium of Ternary System: {Water (1) + Ethanol (2) + [HMIM][Tf2N] (3)} at different temperatures and atmospheric pressure. [4]

| Temperature (K) | Mole Fraction in Water-Rich Phase (x₁) | Mole Fraction in Water-Rich Phase (x₂) | Mole Fraction in [HMIM][Tf2N]-Rich Phase (x₁) | Mole Fraction in [HMIM][Tf2N]-Rich Phase (x₂) |

| 283.2 | 0.953 | 0.047 | 0.218 | 0.031 |

| 0.881 | 0.119 | 0.232 | 0.079 | |

| 0.769 | 0.231 | 0.255 | 0.171 | |

| 0.615 | 0.385 | 0.291 | 0.301 | |

| 0.452 | 0.548 | 0.338 | 0.452 | |

| 303.2 | 0.941 | 0.059 | 0.261 | 0.039 |

| 0.852 | 0.148 | 0.279 | 0.101 | |

| 0.725 | 0.275 | 0.308 | 0.208 | |

| 0.573 | 0.427 | 0.348 | 0.349 | |

| 0.421 | 0.579 | 0.395 | 0.491 | |

| 323.2 | 0.928 | 0.072 | 0.305 | 0.048 |

| 0.821 | 0.179 | 0.328 | 0.125 | |

| 0.682 | 0.318 | 0.362 | 0.248 | |

| 0.528 | 0.472 | 0.405 | 0.398 | |

| 0.385 | 0.615 | 0.451 | 0.539 |

It is important to note that for many common organic solvents like acetone, acetonitrile, and short-chain alcohols, [HMIM][Tf2N] is expected to be fully miscible at ambient conditions. Quantitative data for these systems often focuses on properties of the resulting mixtures rather than solubility limits.

Experimental Protocols

The determination of ionic liquid solubility in organic solvents can be challenging due to factors like viscosity and potential for slow equilibrium.[5] Several methods are employed, each with its own advantages and considerations.

Synthetic Method (Cloud Point Determination)

This method is commonly used for determining the liquid-liquid equilibrium (LLE) phase boundary.

Workflow for Synthetic Method

Caption: Workflow for determining solubility using the synthetic (cloud point) method.

Detailed Methodology:

-

Sample Preparation: A series of mixtures with known compositions of the ionic liquid and the organic solvent are prepared gravimetrically in sealed glass vials.

-

Equilibration: The vials are placed in a thermostatted bath equipped with a magnetic stirrer to ensure homogeneity. The temperature of the bath is controlled precisely.

-

Observation: The temperature is slowly ramped up or down while the mixture is continuously stirred and visually monitored. The temperature at which the solution turns from clear to cloudy (indicating phase separation) or from cloudy to clear (indicating miscibility) is recorded as the cloud point.

-

Data Compilation: This process is repeated for various compositions to map out the binodal curve of the phase diagram.

Gravimetric Method

The gravimetric method is particularly useful for determining the solubility of gases in ionic liquids but can also be adapted for liquid-liquid systems where one phase is significantly more volatile.

Workflow for Gravimetric Method

Caption: Workflow for determining solubility using the gravimetric method.

Detailed Methodology:

-

Sample Loading: A precise and degassed amount of the ionic liquid is placed in the sample container of a magnetic suspension balance.

-

System Preparation: The apparatus is sealed and evacuated to remove any residual air or volatile impurities.

-

Solvent Introduction: The organic solvent is introduced into the system as a vapor at a controlled pressure. The system is maintained at a constant temperature.

-

Equilibrium and Measurement: The mass of the ionic liquid sample is continuously monitored until it stabilizes, indicating that equilibrium has been reached. The increase in mass corresponds to the amount of solvent dissolved in the ionic liquid.

-

Data Analysis: The solubility is calculated from the equilibrium mass uptake at the given temperature and pressure.

Signaling Pathways and Logical Relationships

The choice of an appropriate solvent for a specific application involving [HMIM][Tf2N] depends on a variety of factors beyond just solubility. The following diagram illustrates the logical relationship between key properties and their impact on process suitability.

Logical Relationship for Solvent Selection

Caption: Logical workflow for selecting a suitable organic solvent for use with [HMIM][Tf2N].

This guide provides a foundational understanding of the solubility of [HMIM][Tf2N] in organic solvents. For specific applications, it is recommended to consult the primary literature for detailed data under the relevant process conditions.

References

Spectroscopic Analysis of 1-Hexyl-3-methylimidazolium Iodide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for 1-Hexyl-3-methylimidazolium iodide ([HMIM]I), a promising ionic liquid with applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics.

Introduction

This compound iodide, with the chemical formula C₁₀H₁₉IN₂ and a molecular weight of 294.18 g/mol , belongs to the class of imidazolium-based ionic liquids. These compounds are of significant interest due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. Accurate spectral characterization is crucial for its application and for understanding its molecular structure and purity. This guide presents a summary of available ¹H NMR, ¹³C NMR, and FTIR spectral data, alongside the experimental protocols for these analyses.

Spectral Data

The following tables summarize the key spectral data for this compound iodide. The NMR data is based on typical values observed for similar 1-alkyl-3-methylimidazolium halides, and the IR data is compiled from general knowledge of functional group absorptions and available information on similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound Iodide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | Singlet | 1H | N-CH-N (H-2) |

| ~7.6 - 7.8 | Triplet | 1H | N-CH=CH-N (H-4 or H-5) |

| ~7.5 - 7.7 | Triplet | 1H | N-CH=CH-N (H-4 or H-5) |

| ~4.2 - 4.4 | Triplet | 2H | N-CH₂-(CH₂)₄-CH₃ |

| ~3.9 - 4.1 | Singlet | 3H | N-CH₃ |

| ~1.8 - 2.0 | Quintet | 2H | N-CH₂-CH₂-(CH₂)₃-CH₃ |

| ~1.2 - 1.4 | Multiplet | 6H | N-(CH₂)₂-(CH₂)₃-CH₃ |

| ~0.8 - 1.0 | Triplet | 3H | N-(CH₂)₅-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound Iodide

| Chemical Shift (δ, ppm) | Assignment |

| ~136 - 138 | N-CH-N (C-2) |

| ~123 - 125 | N-CH=CH-N (C-4 or C-5) |

| ~121 - 123 | N-CH=CH-N (C-4 or C-5) |

| ~49 - 51 | N-CH₂-(CH₂)₄-CH₃ |

| ~36 - 38 | N-CH₃ |

| ~30 - 32 | N-CH₂-CH₂-(CH₂)₃-CH₃ |

| ~25 - 27 | N-(CH₂)₂-CH₂-CH₂-CH₃ |

| ~22 - 24 | N-(CH₂)₃-CH₂-CH₂-CH₃ |

| ~13 - 15 | N-(CH₂)₅-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectral Data for this compound Iodide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3050 | Medium | C-H stretch (imidazolium ring) |

| ~2950 - 2850 | Strong | C-H stretch (alkyl chain) |

| ~1650 - 1550 | Medium | C=C and C=N stretch (imidazolium ring) |

| ~1465 | Medium | CH₂ bend (alkyl chain) |

| ~1170 | Medium | C-N stretch (imidazolium ring) |

| ~850 - 750 | Medium | C-H out-of-plane bend (imidazolium ring) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound iodide.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is prepared by dissolving a small amount of this compound iodide in a deuterated solvent, commonly deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or deuterium oxide (D₂O). Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing (0 ppm). For quantitative analysis, a known amount of a standard can be added. The data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectra are typically recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory, which is suitable for liquid samples. A small drop of the neat this compound iodide is placed directly on the ATR crystal. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral data interpretation for this compound iodide.

An In-depth Technical Guide to the Thermal Stability of 1-Hexyl-3-methylimidazolium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-hexyl-3-methylimidazolium ([C6mim]) based ionic liquids, with a focus on the influence of different anions: chloride ([Cl]⁻), bromide ([Br]⁻), tetrafluoroborate ([BF4]⁻), and hexafluorophosphate ([PF6]⁻). Understanding the thermal decomposition behavior of these salts is critical for their application in various fields, including as solvents in chemical reactions, in electrochemical devices, and within the pharmaceutical industry, where process safety and stability are paramount.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is a crucial parameter that dictates its operational temperature range. It is primarily determined by the strength of the interactions between the cation and anion, as well as the intrinsic chemical stability of the individual ions. The decomposition of imidazolium-based ionic liquids is a complex process that can proceed through various pathways, often initiated by nucleophilic attack of the anion on the electrophilic sites of the cation.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) is the principal technique used to evaluate the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from TGA include the onset temperature of decomposition (T_onset), which marks the beginning of significant mass loss, and the peak decomposition temperature (T_peak), corresponding to the maximum rate of decomposition.

The following table summarizes the thermal decomposition data for this compound salts with various anions. It is important to note that the thermal stability of ionic liquids can be influenced by impurities, such as water and halide content. For the data presented below, the chloride and water contents of the tested ionic liquids were reported to be in the order of [PF6]⁻ > [BF4]⁻ > [Tf2N]⁻.[1]

| Ionic Liquid | Anion | T_start (°C) | T_onset (°C) | Reference |

| This compound tetrafluoroborate | [BF4]⁻ | 397 | 412 | [1] |

| This compound hexafluorophosphate | [PF6]⁻ | 418 | 437 | [1] |

Note: T_start is the temperature at which decomposition begins, while T_onset is the intersection of the baseline weight and the tangent of the weight vs. temperature curve as decomposition occurs. Data for [C6mim]Cl and [C6mim]Br from a directly comparable study under the same experimental conditions was not available in the searched literature.

Experimental Protocols

A standardized experimental protocol is essential for obtaining comparable and reproducible thermal stability data. The following is a typical methodology for the thermogravimetric analysis of this compound salts.

Thermogravimetric Analysis (TGA) Protocol:

A thermogravimetric analyzer is used to investigate the thermal stability of the ionic liquids.

-

Sample Preparation: A small sample of the ionic liquid (typically 5-10 mg) is placed in a platinum pan. To ensure accuracy, the ionic liquids should be dried in a vacuum oven prior to analysis to remove any residual water.

-

Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically flowing nitrogen, to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min.[1] The effect of the heating rate on the decomposition temperatures should be considered, as higher heating rates can sometimes lead to an overestimation of thermal stability.

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset temperature of decomposition (T_onset) is determined as the intersection of the baseline tangent and the tangent of the decomposition curve. The peak decomposition temperature (T_peak) is identified from the derivative of the TGA curve (DTG curve), which shows the rate of mass loss.

Decomposition Pathways and Mechanisms

The thermal decomposition of 1-alkyl-3-methylimidazolium salts is generally understood to proceed via nucleophilic attack of the anion on the imidazolium cation. The primary decomposition products often include 1-methylimidazole, 1-hexylimidazole, and various alkyl halides.

For this compound chloride ([C6mim]Cl), studies have identified the following major decomposition products upon heating:

-

Chloromethane

-

1-Chlorohexane

-

1-Hexene

-

1-Methylimidazole

-

1-Hexylimidazole

This suggests that the decomposition involves both nucleophilic substitution (formation of chloroalkanes) and elimination reactions (formation of alkenes).

Below is a generalized experimental workflow for analyzing the thermal stability and decomposition products of these ionic liquids.

References

An In-depth Technical Guide on the Polarity of 1-Hexyl-3-methylimidazolium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polarity of 1-hexyl-3-methylimidazolium ([C6mim]⁺) based ionic liquids (ILs). The polarity of these versatile solvents is a critical parameter influencing their application in various scientific fields, including chemical synthesis, catalysis, and drug delivery. Understanding and controlling the polarity of [C6mim]⁺ ILs is paramount for optimizing reaction outcomes, solubility, and the overall efficiency of chemical processes. This document details the quantitative polarity parameters, the experimental methodologies for their determination, and the underlying molecular interactions that govern these properties.

Core Concepts in Ionic Liquid Polarity

The polarity of a solvent is a complex measure of its overall solvation capability, encompassing all specific and non-specific intermolecular interactions between the solvent and a solute. For ionic liquids, this is a particularly nuanced property due to their ionic nature and organized microstructures. The polarity of [C6mim]⁺ ILs is primarily determined by the interplay between the this compound cation and the constituent anion.

The [C6mim]⁺ cation contributes to the overall polarity through several mechanisms:

-

Hydrogen Bonding: The protons on the imidazolium ring, particularly at the C2 position, can act as hydrogen-bond donors.

-

Dipolar and Polarizability Effects: The imidazolium ring possesses a significant dipole moment and is polarizable, contributing to electrostatic and inductive interactions.

-

van der Waals Interactions: The hexyl chain contributes to non-polar van der Waals interactions, creating segregated domains within the liquid structure.

The anion, however, often plays the most significant role in dictating the final polarity of the ionic liquid. Anions with a high charge density and hydrogen-bond accepting capabilities will lead to more polar ILs, while larger, more charge-diffuse anions result in less polar environments.

Quantitative Polarity Data

The polarity of this compound ionic liquids can be quantified using various empirical scales. The most common are the Kamlet-Taft parameters (α, β, and π*) and the Reichardt's dye ET(30) scale.

-

α (Hydrogen-Bond Acidity): Represents the ability of the ionic liquid to donate a hydrogen bond.

-

β (Hydrogen-Bond Basicity): Represents the ability of the ionic liquid to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability): Measures the ability of the ionic liquid to stabilize a charge or a dipole through dielectric effects.

-

ET(30) (Reichardt's Dye Scale): A comprehensive polarity scale based on the solvatochromic shift of a specific dye, which reflects the overall solvating power of the solvent.

The following table summarizes the available Kamlet-Taft parameters and ET(30) values for a selection of this compound ionic liquids.

| Anion | α | β | π* | ET(30) (kcal/mol) |

| Chloride (Cl⁻) | 0.68 | 0.83 | 1.03 | 54.9 |

| Bromide (Br⁻) | 0.64 | 0.78 | 1.01 | 53.7 |

| Tetrafluoroborate (BF₄⁻) | 0.62 | 0.43 | 0.98 | 52.4 |

| Hexafluorophosphate (PF₆⁻) | 0.60 | 0.37 | 0.96 | 51.6 |

| Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | 0.45 | 0.26 | 0.92 | 50.1 |

Note: The values presented are compiled from various literature sources and may exhibit slight variations depending on the experimental conditions and purity of the ionic liquids.

Experimental Protocols

The determination of the polarity parameters of ionic liquids requires precise and carefully controlled experimental procedures. The following sections detail the methodologies for the synthesis of a representative [C6mim]⁺ ionic liquid and the subsequent measurement of its polarity.

Synthesis of this compound Chloride ([C6mim][Cl])

Materials:

-

1-methylimidazole (distilled)

-

1-chlorohexane (distilled)

-

Ethyl acetate (anhydrous)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-chlorohexane.

-

The reaction mixture is stirred at 70-80 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete, the resulting viscous liquid is cooled to room temperature.

-

The crude product is washed multiple times with anhydrous ethyl acetate or toluene to remove any unreacted starting materials. This is typically done by adding the solvent, stirring vigorously, and then decanting the solvent.

-

The purified ionic liquid is then dried under high vacuum at 60-70 °C for several hours to remove any residual solvent and moisture.

-

The final product, this compound chloride, should be a colorless to pale yellow viscous liquid. The purity should be confirmed by ¹H NMR spectroscopy.

Determination of Kamlet-Taft Parameters (α, β, π*)

The Kamlet-Taft parameters are determined using a set of solvatochromic probes that exhibit a shift in their UV-Vis absorption maximum depending on the solvent's polarity.

Materials:

-

This compound based ionic liquid (dried under vacuum)

-

N,N-diethyl-4-nitroaniline (for π*)

-

4-nitroaniline (for π*)

-

Reichardt's dye (for α)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Anhydrous solvent for stock solutions (e.g., acetonitrile)

Procedure:

-

Preparation of Dye Solutions: Prepare stock solutions of the solvatochromic dyes in a suitable anhydrous solvent.

-

Sample Preparation: A small, known amount of the dye stock solution is added to a known mass of the ionic liquid. The mixture is homogenized by vortexing or sonication to ensure a uniform solution. The concentration of the dye should be low enough to be in the linear range of the Beer-Lambert law.

-

UV-Vis Measurement: The UV-Vis absorption spectrum of the dye in the ionic liquid is recorded at a constant temperature (typically 25 °C). The wavelength of maximum absorbance (λmax) is determined.

-

Calculation of Parameters:

-

π: The π value is calculated from the λmax of N,N-diethyl-4-nitroaniline and 4-nitroaniline using established linear solvation energy relationships.

-

α: The α parameter is determined from the ET(30) value obtained from Reichardt's dye, in conjunction with the already determined π* and β values, using multiparameter equations.

-

β: The β parameter is determined using specific hydrogen-bond acceptor dyes and similar linear solvation energy relationships.

-

Determination of ET(30)

Materials:

-

This compound based ionic liquid (dried under vacuum)

-

Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

-

UV-Vis spectrophotometer

-

Anhydrous solvent for stock solution (e.g., dichloromethane)

Procedure:

-

A small amount of a stock solution of Reichardt's dye is added to the ionic liquid.

-

The solution is thoroughly mixed to ensure homogeneity.

-

The UV-Vis spectrum is recorded, and the λmax of the longest wavelength absorption band is determined.

-

The ET(30) value is calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Factors influencing the polarity of [C6mim]⁺ ionic liquids.

Caption: Experimental workflow for polarity determination.

Conclusion

The polarity of this compound ionic liquids is a tunable property that is highly dependent on the choice of the anion. This guide provides a foundational understanding of the factors governing this polarity, presents quantitative data for several common [C6mim]⁺ ILs, and details the experimental protocols for their synthesis and characterization. For researchers in drug development and other scientific fields, a thorough understanding of these principles is essential for the rational design of experiments and the successful application of these remarkable solvents. The provided data and methodologies serve as a valuable resource for predicting and controlling the outcomes of chemical processes in ionic liquid media.

An In-depth Technical Guide on the Surface Tension of Aqueous Solutions of 1-Hexyl-3-methylimidazolium Chloride ([HMIM]Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension properties of aqueous solutions of the ionic liquid 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl). [HMIM]Cl is an ionic liquid that exhibits surfactant-like behavior in aqueous solutions, leading to the formation of aggregates and a significant reduction in surface tension.[1][2][3] This guide summarizes key quantitative data, details experimental protocols for characterization, and presents visual workflows to facilitate understanding and further research in areas such as drug formulation and delivery.

Core Concepts: Surface Tension and Micellization

The surface tension of a liquid arises from the cohesive forces between its molecules. In the bulk of the liquid, these forces are equal in all directions. However, at the surface, molecules experience a net inward pull, causing the surface to contract to the smallest possible area.

Amphiphilic molecules, like [HMIM]Cl, possess both a hydrophilic (water-attracting) polar head group and a hydrophobic (water-repelling) non-polar tail. When dissolved in water, these molecules preferentially accumulate at the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive forces between water molecules, thereby reducing the surface tension.

As the concentration of the amphiphile increases, the surface becomes saturated. Beyond a certain point, known as the critical micelle concentration (CMC) or critical aggregation concentration (cac), the molecules begin to self-assemble in the bulk solution to form spherical structures called micelles.[1] In these micelles, the hydrophobic tails are shielded from the water in the core, while the hydrophilic heads form the outer shell, interacting with the surrounding water. This process of micelle formation is a key characteristic of surfactants and is accompanied by a distinct change in the physical properties of the solution, including a plateau in the surface tension.

Quantitative Data Summary

The aggregation behavior and surface properties of aqueous [HMIM]Cl solutions are influenced by factors such as temperature and the presence of electrolytes.[1] The critical aggregation concentration (cac) is a key parameter characterizing the onset of micelle formation.

| Temperature (K) | Critical Aggregation Concentration (cac) (mol·dm⁻³) |

| 283.15 | 0.32 |

| 288.15 | 0.28 |

| 293.15 | 0.26 |

| 298.15 | 0.30 |

| 303.15 | 0.31 |

Table 1: Critical Aggregation Concentration (cac) of [HMIM]Cl in Aqueous Solutions at Various Temperatures.[1]

The addition of electrolytes to aqueous solutions of [HMIM]Cl has been shown to reduce both the surface tension and the cac.[1] This is attributed to the screening of the electrostatic repulsion between the ionic head groups, which facilitates the aggregation of the [HMIM]Cl molecules.[1]

Experimental Protocols

The characterization of the surface tension and aggregation behavior of [HMIM]Cl solutions typically involves two primary experimental techniques: surface tension measurements and conductivity measurements.

Surface Tension Measurement

This technique is used to determine the surface tension of the [HMIM]Cl solutions at various concentrations and to identify the critical micelle concentration.

Materials and Equipment:

-

This compound chloride ([HMIM]Cl) with a mass fraction purity of > 0.98[1]

-

Distilled or deionized water

-

Tensiometer (e.g., Krüss K100) equipped with a Wilhelmy plate or Du Noüy ring

-

Thermostatically controlled sample vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation: Prepare a stock solution of [HMIM]Cl in distilled water. A series of solutions with varying concentrations are then prepared by diluting the stock solution.

-

Instrument Calibration: Calibrate the tensiometer using a substance with a known surface tension, such as pure water.

-

Measurement:

-

Place a known volume of the [HMIM]Cl solution into the thermostatically controlled sample vessel.

-

Allow the solution to reach the desired temperature (e.g., 298.15 K).

-

Use the Wilhelmy plate or Du Noüy ring to measure the surface tension of the solution. The platinum plate or ring should be thoroughly cleaned and flame-dried before each measurement.[1]

-

Record the surface tension value once it stabilizes.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the [HMIM]Cl concentration. The CMC is determined from the breakpoint in the resulting curve, where the surface tension begins to plateau.

Electrical Conductivity Measurement

This method is used to determine the CMC by observing the change in the electrical conductivity of the solution with increasing [HMIM]Cl concentration.

Materials and Equipment:

-

[HMIM]Cl solutions of varying concentrations

-

Conductivity meter with a platinum electrode[1]

-

Thermostatically controlled and sealed conductivity cell

-

Magnetic stirrer

Procedure:

-

Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measurement:

-

Place a known volume of the [HMIM]Cl solution into the thermostatically controlled conductivity cell.

-

Allow the solution to equilibrate at the desired temperature.

-

Immerse the conductivity electrode into the solution and record the conductivity value.

-

-

Data Analysis: Plot the specific conductivity versus the concentration of [HMIM]Cl. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Visualizing the Experimental Workflow and Core Concepts

To better illustrate the processes involved in studying the surface tension of aqueous [HMIM]Cl solutions, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the surface tension and CMC of aqueous [HMIM]Cl solutions.

Caption: Relationship between [HMIM]Cl concentration, molecular behavior, and surface tension.

Thermodynamic Analysis

From the experimental data, several important thermodynamic parameters can be calculated to further understand the micellization process.

-

Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of the micellization process. A negative value signifies that micelle formation is a spontaneous process. It can be calculated using the following equation:

ΔG°mic = RT ln(XCMC)

where R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.

-

Surface Excess Concentration (Γmax): This represents the maximum concentration of [HMIM]Cl molecules at the air-water interface. It can be calculated from the slope of the surface tension versus logarithm of concentration plot using the Gibbs adsorption isotherm equation:

Γmax = - (1 / (2.303 * n * R * T)) * (dγ / d(log C))

where γ is the surface tension, C is the concentration, and n is the number of species at the interface (for [HMIM]Cl, n is typically taken as 2).

-

Minimum Surface Area per Molecule (Amin): This is the area occupied by each [HMIM]Cl molecule at the air-water interface and is calculated from the surface excess concentration:

Amin = 1 / (Γmax * NA)

where NA is Avogadro's number.

Conclusion

The ionic liquid [HMIM]Cl exhibits clear surfactant-like properties in aqueous solutions, significantly reducing surface tension and forming micelles above a critical concentration. The understanding and quantification of these properties, through the experimental protocols and data analysis methods detailed in this guide, are crucial for its application in various scientific and industrial fields, particularly in the development of novel drug delivery systems and formulations. The provided data and workflows serve as a valuable resource for researchers and professionals working in these areas.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Hexyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 1-hexyl-3-methylimidazolium bromide ([C6MIM]Br), an ionic liquid with diverse applications in chemical synthesis, catalysis, and materials science. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and includes visualizations to elucidate the synthesis workflow and analytical confirmation.

Synthesis of this compound Bromide

The synthesis of this compound bromide is typically achieved through the quaternization of 1-methylimidazole with 1-bromohexane. This nucleophilic substitution reaction can be performed using conventional heating or microwave irradiation, with the latter offering a significant reduction in reaction time.[1]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a microwave-assisted synthesis method, which has been shown to be efficient, with high yields.[1]

Materials:

-

1-methylimidazole (reagent grade)

-

1-bromohexane (reagent grade)

-

Ethyl acetate (analytical grade)

-

Round-bottom flask

-

Microwave reactor

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1-methylimidazole and 1-bromohexane. A slight excess of 1-bromohexane is recommended, with a typical molar ratio of 1:1.1 (1-methylimidazole:1-bromohexane).[1]

-

Place the sealed reaction vessel into a microwave reactor.

-

Irradiate the mixture at a controlled temperature of 70-80°C for 10-20 minutes.[1] Optimal conditions reported include 70°C for 10 minutes.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will be a viscous liquid, which may be yellow or brown.[2]

-

To purify the product, wash the viscous liquid multiple times with ethyl acetate to remove any unreacted starting materials.[3] This can be done by adding ethyl acetate, stirring vigorously, and then decanting the ethyl acetate layer.

-

After washing, remove any residual solvent under vacuum using a rotary evaporator. The final product should be dried under high vacuum at 70-80°C to yield the pure ionic liquid.[3]

Synthesis Workflow

Characterization of this compound Bromide

The structure and purity of the synthesized this compound bromide are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 85100-78-3 | [4] |

| Molecular Formula | C₁₀H₁₉BrN₂ | [4] |

| Molecular Weight | 247.18 g/mol | [4] |

| Appearance | Clear yellow to yellow-brown viscous liquid | [2] |

| Melting Point | -54.9 °C | [2] |

| Boiling Point | 395 °C (at 6 mmHg) | [2] |

| Density | 1.23 g/cm³ | [2] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts for this compound bromide.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | N-CH-N (Imidazolium ring proton at C2) |

| ~7.3 - 7.6 | Multiplet | 2H | N-CH=CH-N (Imidazolium ring protons at C4 and C5) |

| ~4.1 - 4.3 | Triplet | 2H | N-CH₂-(CH₂)₄-CH₃ (Methylene group adjacent to the imidazolium ring) |

| ~3.8 - 4.1 | Singlet | 3H | N-CH₃ (Methyl group on the imidazolium ring) |

| ~1.8 - 2.0 | Multiplet | 2H | N-CH₂-CH₂-(CH₂)₃-CH₃ |

| ~1.2 - 1.4 | Multiplet | 6H | N-(CH₂)₂-(CH₂)₃-CH₃ |

| ~0.8 - 0.9 | Triplet | 3H | N-(CH₂)₅-CH₃ (Terminal methyl group of the hexyl chain) |

Note: The exact chemical shifts can vary depending on the solvent used. A representative ¹H NMR spectrum can be found in the literature.[5]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~136 | N-CH-N (Imidazolium ring carbon at C2) |

| ~123 | N-CH=CH-N (Imidazolium ring carbons at C4 and C5) |

| ~122 | N-CH=CH-N (Imidazolium ring carbons at C4 and C5) |

| ~49 | N-CH₂-(CH₂)₄-CH₃ (Methylene group adjacent to the imidazolium ring) |

| ~36 | N-CH₃ (Methyl group on the imidazolium ring) |

| ~31 | N-CH₂-CH₂-(CH₂)₃-CH₃ |

| ~29 | N-(CH₂)₂-CH₂-CH₂-CH₂-CH₃ |

| ~26 | N-(CH₂)₃-CH₂-CH₂-CH₃ |

| ~22 | N-(CH₂)₄-CH₂-CH₃ |

| ~14 | N-(CH₂)₅-CH₃ (Terminal methyl group of the hexyl chain) |

Note: The exact chemical shifts can vary depending on the solvent used.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3200 | C-H stretching of the imidazolium ring |

| 2850 - 3000 | C-H stretching of the alkyl chain (symmetric and asymmetric) |

| ~1570 | C=N stretching of the imidazolium ring |

| ~1460 | C-H bending of the alkyl chain |

| ~1170 | Imidazolium ring breathing |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound bromide, the analysis is typically performed in positive ion mode to detect the cation.

| m/z | Assignment |

| 167.15 | [C₁₀H₁₉N₂]⁺ (Molecular ion of the cation) |

The mass spectrum would show a prominent peak corresponding to the this compound cation.[6]

Characterization Workflow

Conclusion

This technical guide provides a comprehensive resource for the synthesis and characterization of this compound bromide. The detailed experimental protocol for the efficient microwave-assisted synthesis, coupled with the tabulated spectroscopic and physical data, offers researchers and professionals a solid foundation for the preparation and verification of this versatile ionic liquid. The provided workflows for synthesis and characterization further aid in the conceptual understanding of the processes involved.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Hexyl-3-methylimidazolium Hexafluorophosphate

Introduction

1-Hexyl-3-methylimidazolium hexafluorophosphate, often abbreviated as [HMIM][PF6], is a hydrophobic room-temperature ionic liquid (RTIL). Its unique properties, such as negligible vapor pressure, good thermal stability, and wide liquid range, make it a valuable solvent and medium for a variety of applications, including electrochemistry, organic synthesis, and extraction processes.[1][2] Microwave-assisted synthesis has emerged as a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the preparation of ionic liquids, offering significantly reduced reaction times and often higher yields.[3][4][5]

This document provides a detailed protocol for the microwave-assisted synthesis of this compound hexafluorophosphate. The synthesis is a two-step process: first, the quaternization of 1-methylimidazole with 1-hexyl bromide to form the intermediate this compound bromide ([HMIM]Br), followed by an anion exchange reaction to yield the final product, [HMIM][PF6].[3]

Reaction Scheme

Step 1: Synthesis of this compound Bromide ([HMIM]Br)

Step 2: Anion Exchange to form this compound Hexafluorophosphate ([HMIM][PF6])

Quantitative Data Summary

The following table summarizes the key quantitative data from reported microwave-assisted syntheses of this compound hexafluorophosphate and its intermediate.

| Parameter | Value | Reference |

| Step 1: [HMIM]Br Synthesis | ||

| Mole Ratio (1-methylimidazole:1-bromohexane) | 1:1.1 | [6] |

| Microwave Temperature | 70 °C | [6] |

| Microwave Reaction Time | 10 minutes | [6] |

| Yield of [HMIM]Br | > 90% (specifically 97% reported) | [6] |

| Step 2: [HMIM][PF6] Synthesis (Anion Exchange) | ||

| Reactants | [HMIM]Br and KPF6 or HPF6 | [3][6] |

| Reaction Time (Anion Exchange) | 4 hours (at room temperature with HPF6) | [6] |

| Yield of [HMIM][PF6] | ~50% | [6] |

| Purity of [HMIM][PF6] | > 99.0% (determined by HPLC) | [3] |

Experimental Protocols

Materials and Equipment

-

1-methylimidazole (≥99%)

-

1-bromohexane (≥98%)

-

Potassium hexafluorophosphate (KPF6, ≥99%) or Hexafluorophosphoric acid (HPF6)

-

Deionized water

-

Dichloromethane (CH2Cl2, ≥99.8%)

-

Anhydrous magnesium sulfate (MgSO4)

-

Microwave reactor

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Protocol 1: Microwave-Assisted Synthesis of this compound Bromide ([HMIM]Br)

-

In a designated microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.[6] For example, use 0.05 mol of 1-methylimidazole.

-

Seal the vessel and place it in the microwave reactor.

-

Set the reaction temperature to 70 °C and the reaction time to 10 minutes.[6]

-

After the reaction is complete and the vessel has cooled to room temperature, a viscous liquid, this compound bromide, is obtained. The yield for this intermediate is typically high, around 97%.[6]

-

The product can be washed with a solvent like ethyl acetate to remove any unreacted starting materials.

Protocol 2: Synthesis of this compound Hexafluorophosphate ([HMIM][PF6]) via Anion Exchange

-

Dissolve the synthesized this compound bromide in deionized water in a round-bottom flask.

-

In a separate flask, prepare a solution of potassium hexafluorophosphate (KPF6) in deionized water. An equimolar amount to the [HMIM]Br is typically used.

-

Add the KPF6 solution to the [HMIM]Br solution and stir the mixture at room temperature. A two-phase system will form as the hydrophobic [HMIM][PF6] separates from the aqueous phase.[7]

-

Stir the reaction mixture for approximately 2-4 hours to ensure complete anion exchange.[6][7]

-

Transfer the mixture to a separatory funnel and separate the lower organic phase containing the [HMIM][PF6].

-

Wash the organic phase multiple times with deionized water to remove any residual bromide and potassium salts.

-

To remove residual water, dissolve the product in a solvent such as dichloromethane, and dry it over anhydrous magnesium sulfate.[7]

-

Filter the mixture to remove the drying agent.

-

Remove the dichloromethane using a rotary evaporator.

-

Dry the final product, a pale yellow viscous liquid, under a high vacuum at an elevated temperature (e.g., 70 °C) for several hours to remove any remaining volatile impurities.[6]

Visualizations

Caption: Key reactants and products in the synthesis.

References

Application Notes and Protocols: 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-hexyl-3-methylimidazolium chloride, also known as [HMIM]Cl, as a catalyst in key organic synthesis reactions. Due to the emerging nature of [HMIM]Cl as a catalyst, this document also includes representative protocols using closely related imidazolium-based ionic liquids to illustrate the methodologies.

Introduction to this compound chloride ([HMIM]Cl)

This compound chloride is an ionic liquid composed of a this compound cation and a chloride anion.[1][2] It exists as a liquid over a wide temperature range and possesses unique physicochemical properties such as high thermal stability, tunable solubility, and negligible vapor pressure.[3] These characteristics make it an attractive and environmentally benign alternative to traditional volatile organic solvents and catalysts in a variety of chemical transformations. In organic synthesis, [HMIM]Cl and related imidazolium-based ionic liquids have demonstrated catalytic activity in a range of reactions, including condensations and acylations.[4]

A key feature of imidazolium-based ionic liquids is their ability to act as both a solvent and a catalyst, potentially simplifying reaction workups and enabling catalyst recycling. Their catalytic activity is often attributed to their ability to activate substrates through hydrogen bonding and to stabilize reaction intermediates.

Synthesis of this compound chloride ([HMIM]Cl)

A reliable method for the synthesis of [HMIM]Cl is crucial for its application in research and development. The following protocol is adapted from a published procedure.

Experimental Protocol: Synthesis of [HMIM]Cl

Materials:

-

1-Methylimidazole

-

1-Chlorohexane

-

Ethyl acetate

-

Toluene

Procedure:

-

In a two-necked round-bottom flask under a nitrogen atmosphere, combine 1-methylimidazole (e.g., 37 mL, 464 mmol) and dry ethyl acetate (e.g., 37 mL).

-

Cool the flask in an ice bath.

-

Add 1-chlorohexane (e.g., 70 mL, 510 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 60-70°C for an extended period (e.g., 11 days). The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

-

After cooling to room temperature, the product will likely be a viscous lower layer. Decant the upper layer.

-

Wash the viscous product layer with toluene to remove any unreacted 1-chlorohexane.

-

Remove the remaining solvent under high vacuum at approximately 50°C to yield this compound chloride as a clear, colorless, viscous oil.

Note: Careful purification is necessary to remove unreacted starting materials, which can be monitored by ¹H NMR.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of [HMIM]Cl.

Application in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. Imidazolium-based ionic liquids have been shown to be effective catalysts for this transformation, often proceeding under mild and solvent-free conditions. While specific data for [HMIM]Cl is limited, the following protocol for a related ionic liquid illustrates the general procedure.

Representative Experimental Protocol: Knoevenagel Condensation

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Active methylene compound (e.g., malononitrile)

-

Imidazolium-based ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide, [BMIM]OH)

Procedure:

-

In a round-bottom flask, mix the aromatic aldehyde (e.g., 1 mmol) and the active methylene compound (e.g., 1 mmol).

-

Add a catalytic amount of the ionic liquid (e.g., 1 mL).

-

Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).

-

The ionic liquid can be recovered by removing the residual solvent under vacuum and reused for subsequent reactions.

Quantitative Data (Representative for Imidazolium-based Ionic Liquids)

| Aldehyde | Active Methylene Compound | Product | Yield (%) |

| Benzaldehyde | Malononitrile | Benzylidenemalononitrile | 96 |

| 4-Chlorobenzaldehyde | Malononitrile | 4-Chlorobenzylidenemalononitrile | 95 |

| 4-Methoxybenzaldehyde | Malononitrile | 4-Methoxybenzylidenemalononitrile | 98 |

| Benzaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 94 |